molecular formula C27H22ClN5O3 B2513920 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(2-ethylphenyl)acetamide CAS No. 1112426-75-1

2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(2-ethylphenyl)acetamide

Cat. No. B2513920
CAS RN: 1112426-75-1
M. Wt: 499.96
InChI Key: KAESOKSKLSVTEK-UHFFFAOYSA-N
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Description

2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(2-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C27H22ClN5O3 and its molecular weight is 499.96. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(2-ethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(2-ethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Properties

Research has shown that certain derivatives of 1,3,4-oxadiazolyl-1,8-naphthyridines, closely related to the compound , exhibit significant antibacterial properties. These derivatives have been synthesized and tested for their effectiveness against various bacterial strains, demonstrating promising results in combating bacterial infections.

  • Synthesis and antibacterial activity of derivatives have been explored by authors like K. Ramalingam, D. Ramesh, and B. Sreenivasulu, highlighting their potential as antibacterial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Synthetic Methodologies

The compound's synthetic pathways have been a subject of interest. Efficient methods using microwave irradiation and other techniques have been developed for synthesizing related 1,3,4-oxadiazolyl 1,8-naphthyridines, indicating the compound's potential for diverse synthetic applications.

Potential for Novel Drug Development

The structural complexity and unique properties of the compound suggest its potential for novel drug development, particularly in the field of antibacterial and possibly anticancer therapies.

  • The research conducted by K. Mogilaiah and K. Vidya illustrates the synthesis and potential antibacterial applications of similar compounds (Mogilaiah & Vidya, 2006).

Versatility in Chemical Reactions

The chemical structure of these compounds allows for various chemical reactions, making them versatile for synthesis and modification in pharmaceutical research.

  • A study by K. Mogilaiah et al. discusses the chloramine-T mediated synthesis of related compounds, showcasing the versatility of these molecules in chemical synthesis (Mogilaiah et al., 2004).

properties

IUPAC Name

2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClN5O3/c1-3-17-6-4-5-7-22(17)30-23(34)15-33-14-21(24(35)20-13-8-16(2)29-26(20)33)27-31-25(32-36-27)18-9-11-19(28)12-10-18/h4-14H,3,15H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAESOKSKLSVTEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C4=NC(=NO4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(2-ethylphenyl)acetamide

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